molecular formula C10H14ClNO B6331149 1-(4-Chlorophenylamino)-2-butanol CAS No. 226879-73-8

1-(4-Chlorophenylamino)-2-butanol

Cat. No.: B6331149
CAS No.: 226879-73-8
M. Wt: 199.68 g/mol
InChI Key: JHGWUGQEENZKNE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenylamino)-2-butanol is an organic compound characterized by the presence of a chlorinated phenyl group attached to an amino group, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenylamino)-2-butanol typically involves the reaction of 4-chloroaniline with 2-butanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve the following steps:

    Nucleophilic Addition: 4-chloroaniline reacts with 2-butanone in the presence of an acid catalyst to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenylamino)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used under reflux conditions.

Major Products Formed:

    Oxidation: Formation of 1-(4-Chlorophenylamino)-2-butanone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted phenylamino-butanol compounds.

Scientific Research Applications

1-(4-Chlorophenylamino)-2-butanol has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenylamino)-2-butanol involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(4-Chlorophenylamino)-2-butanol can be compared with other similar compounds, such as:

    1-(4-Bromophenylamino)-2-butanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    1-(4-Fluorophenylamino)-2-butanol: Contains a fluorine atom, which may enhance its stability and bioavailability.

    1-(4-Methylphenylamino)-2-butanol: The presence of a methyl group can influence its chemical properties and interactions.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(4-chloroanilino)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,10,12-13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGWUGQEENZKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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